3-Ethyl-2,2,6-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-13-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,2,6-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(12(4,5)6)9-8-10(2)3/h10-11H,7-9H2,1-6H3 |

InChI Key |

RIIDJOQRWGTQEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 3-Ethyl-2,2,6-trimethylheptane

CAS Number: 62199-13-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical data for the branched alkane, 3-Ethyl-2,2,6-trimethylheptane. Despite its well-defined chemical structure, a thorough review of scientific literature and chemical databases reveals a significant lack of research into its biological activity, pharmacological properties, and potential applications in drug development. This document summarizes the known physicochemical properties and highlights the current void in experimental data.

Chemical Identity and Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with ethyl and methyl substituents. The Chemical Abstracts Service (CAS) has assigned the number 62199-13-7 to this specific isomer.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62199-13-7 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChIKey | RIIDJOQRWGTQEN-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(CCC(C)C)C(C)(C)C | PubChem[1] |

| Henry's Law Constant | 8.0×10−7 mol/(m3 Pa) (at 298.15 K) | Gharagheizi et al. (2010)[3] |

Note: Most of the available data are computed properties from chemical databases and not from experimental measurements.

Synthesis and Manufacturing

Biological Activity and Toxicological Profile

A comprehensive search of scientific databases reveals no published studies on the biological activity, pharmacology, or toxicology of this compound. There is a notable absence of data regarding its interaction with biological systems, potential therapeutic effects, or adverse reactions.

While some research exists on the biological activities of structurally related compounds, such as certain branched alkenes acting as insect pheromones, these findings cannot be directly extrapolated to this saturated alkane.[4] Similarly, studies on other heptane derivatives, for instance, those with bicyclo[3.1.1]heptane ring systems showing activity as prostaglandin (B15479496) D2 receptor antagonists, are structurally and functionally distinct from this compound and are not relevant to its potential biological profile.[5]

Due to the lack of experimental data, no signaling pathways or mechanisms of action involving this compound can be described.

Experimental Protocols

There are no published key experiments involving this compound. Consequently, no experimental protocols can be provided.

Logical Relationships and Workflows

Given the absence of research and development activities for this compound, a logical workflow for its investigation would follow a standard preclinical research path.

References

- 1. This compound | C12H26 | CID 53428762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62199-13-7 | Chemsrc [chemsrc.com]

- 3. egusphere.copernicus.org [egusphere.copernicus.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the branched alkane, 3-Ethyl-2,2,6-trimethylheptane. Due to the compound's specificity, experimental data is limited; therefore, this guide presents a combination of computed data from established chemical databases and outlines standardized experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

Table 1: Summary of Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | ChemSrc, PubChem[1][2] |

| Molecular Weight | 170.33 g/mol | ChemSrc, PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 62199-13-7 | ChemSrc, PubChem[1][2] |

| LogP (Octanol-Water Partition Coefficient) | 4.49 - 5.7 | ChemSrc, PubChem[1][2] |

| Canonical SMILES | CCC(CCC(C)C)C(C)(C)C | PubChem[2] |

| InChIKey | RIIDJOQRWGTQEN-UHFFFAOYSA-N | ChemSrc, PubChem[1][2] |

Note: Properties such as boiling point, melting point, density, and solubility are not available as experimentally determined values in the cited sources. The data presented are computationally derived.

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental data, the following standard methodologies are recommended for the determination of the key physicochemical properties of liquid alkanes like this compound. These protocols are based on widely accepted standards, such as those from ASTM International.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several established laboratory methods.

-

Thiele Tube Method : This is a convenient method for determining the boiling point of small quantities of a liquid. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.

-

Simple Distillation : For larger sample volumes (≥ 5 mL), a simple distillation apparatus can be used. The boiling point is the temperature at which the liquid-vapor equilibrium is established, and this is typically the highest, stable temperature observed on the thermometer during distillation.

-

Reflux Method : A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used to determine the boiling point. A thermometer placed in the vapor phase below the condenser will record the boiling point temperature.

Determination of Density

The density of a liquid hydrocarbon can be accurately measured using several standard methods.

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter : This method involves introducing the liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube is directly related to the density of the liquid. This is a rapid and accurate method requiring a small sample volume.

-

ASTM D5002 - Standard Test Method for Density and Relative Density of Crude Oils by Digital Density Analyzer : While specific to crude oils, the principles and apparatus of this method are applicable to other liquid hydrocarbons. It also utilizes an oscillating sample tube to determine density.

-

Pycnometry (ASTM D1480 and ASTM D1217) : This is a highly accurate but more time-consuming method. It involves weighing a precisely known volume of the liquid in a calibrated glass vessel called a pycnometer.

Determination of Solubility

The solubility of a non-polar compound like this compound is expected to be low in polar solvents like water and high in non-polar organic solvents.

-

Shake-Flask Method (Adapted for Hydrocarbons) : This is a standard method for determining the solubility of a substance in a particular solvent. An excess amount of the alkane is added to water, and the mixture is agitated until equilibrium is reached (typically 24-48 hours). The aqueous phase is then separated and analyzed (e.g., by gas chromatography) to determine the concentration of the dissolved alkane.

-

General Principle : Alkanes are generally immiscible with water but soluble in other non-polar organic solvents such as hexane, toluene, and diethyl ether, following the principle of "like dissolves like".

Logical Workflow and Visualization

The determination of the physicochemical properties of a compound follows a logical progression from basic identification to detailed characterization. The following diagram illustrates a general workflow for this process.

Caption: General workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

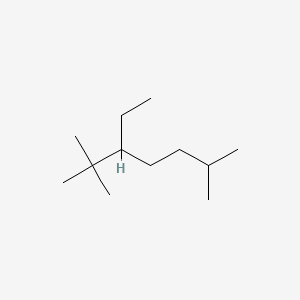

3-Ethyl-2,2,6-trimethylheptane is a branched-chain alkane with the molecular formula C12H26. Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the third carbon position and methyl groups at the second and sixth positions. The presence of a quaternary carbon at the second position contributes to its steric bulk.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C12H26

-

Canonical SMILES: CCC(C(C)C)C(C)(C)C

-

InChI Key: RIIDJOQRWGTQEN-UHFFFAOYSA-N

The logical relationship between the IUPAC name and the molecular structure can be visualized as follows:

Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table presents a combination of computed properties for the target molecule and experimental data for the structurally analogous C12 branched alkane, 2,2,4,6,6-pentamethylheptane, as a representative example.

| Property | This compound (Computed) | 2,2,4,6,6-Pentamethylheptane (Experimental) |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol |

| Boiling Point | Not Available | 177-178 °C[1] |

| Melting Point | Not Available | -67 °C[2] |

| Density | Not Available | 0.749 g/cm³ at 20 °C[2][3] |

| XLogP3 | 5.7 | 5.6 |

| Topological Polar Surface Area | 0 Ų | 0 Ų |

Experimental Protocols for Characterization

The following sections detail generalized experimental protocols for determining the key physicochemical and spectroscopic properties of branched alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid alkane can be determined using a distillation apparatus or a Thiele tube. The Thiele tube method is suitable for small sample volumes.

Protocol using a Thiele Tube:

-

A small sample of the purified alkane is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid alkane can be determined using a pycnometer or a vibrating tube densitometer.

Protocol using a Pycnometer:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with the sample alkane.

-

The mass of the pycnometer filled with the alkane is measured.

-

The density is calculated by dividing the mass of the alkane by the volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

-

A small amount of the alkane is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer.

-

Expected ¹H NMR Spectral Features for this compound: Signals are expected in the upfield region (typically 0.8-1.5 ppm). The spectrum would show complex splitting patterns due to the various methylene (B1212753) and methine protons. The methyl groups would likely appear as doublets and triplets depending on their neighboring protons.

¹³C NMR Spectroscopy Protocol:

-

A more concentrated solution of the alkane in a deuterated solvent is prepared.

-

The ¹³C NMR spectrum is acquired.

-

Expected ¹³C NMR Spectral Features for this compound: The spectrum would show distinct signals for each unique carbon atom. The chemical shifts would be in the typical aliphatic region (approximately 10-60 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

A small drop of the liquid alkane is placed directly on the ATR crystal of the IR spectrometer.

-

The IR spectrum is recorded.

-

Expected IR Spectral Features for this compound: The spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups will be observed in the 1350-1470 cm⁻¹ region. The absence of significant peaks in other regions is indicative of a saturated hydrocarbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the alkane in a volatile solvent is prepared.

-

The sample is injected into a gas chromatograph, which separates the compound from any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization).

-

The mass-to-charge ratio of the molecular ion and its fragments are detected.

-

Expected Mass Spectrum Features for this compound: The molecular ion peak (M⁺) would be observed at m/z = 170. Fragmentation will likely occur at the branching points, leading to the formation of stable carbocations. The fragmentation pattern can provide valuable information about the arrangement of the alkyl groups.

Biological Activity and Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not expected to have significant biological activity or interact with specific signaling pathways. Such molecules are generally considered to be biologically inert, although they can have non-specific effects at high concentrations due to their lipophilic nature, potentially disrupting cell membranes. There is no information in the scientific literature to suggest any specific pharmacological role for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and expected physicochemical properties of this compound. While experimental data for this specific molecule is scarce, the use of a representative branched C12 alkane, 2,2,4,6,6-pentamethylheptane, offers valuable insights into its likely characteristics. The provided experimental protocols offer a solid foundation for the laboratory characterization of this and similar branched alkanes. This information is intended to be a useful resource for researchers and professionals working with aliphatic compounds in various scientific and industrial settings.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic pathway for 3-Ethyl-2,2,6-trimethylheptane, a highly branched alkane. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a logical and experimentally sound two-step approach based on well-established organic chemistry principles: a Grignard reaction to construct the carbon skeleton, followed by the deoxygenation of the resulting tertiary alcohol.

This guide offers detailed, adaptable experimental protocols, summarizes expected quantitative data, and provides visualizations of the synthetic pathway and experimental workflow to aid in the practical execution of this synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a key disconnection at the C3-C4 bond, pointing towards a Grignard reaction as a suitable carbon-carbon bond-forming step. The most strategically sound approach involves the reaction of a tert-butyl Grignard reagent with a suitable ketone. This leads to the following proposed two-step synthesis:

-

Step 1: Grignard Reaction. The nucleophilic addition of tert-butylmagnesium chloride to 5-methyl-2-hexanone (B1664664) will form the tertiary alcohol, 3-ethyl-2,2,6-trimethylheptan-3-ol.

-

Step 2: Deoxygenation. The subsequent reduction of the tertiary alcohol intermediate will yield the final product, this compound. A robust method for the deoxygenation of tertiary alcohols is the use of a silane-based reducing agent in the presence of a strong acid.

The overall synthetic scheme is presented below:

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key reactants, expected products, and estimated quantitative data for the proposed synthesis. Yields are based on typical values for analogous reactions reported in the literature, acknowledging that sterically hindered substrates may result in lower yields.

Table 1: Reactants and Products

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 5-methyl-2-hexanone | tert-butylmagnesium chloride | 3-ethyl-2,2,6-trimethylheptan-3-ol |

| 2 | 3-ethyl-2,2,6-trimethylheptan-3-ol | Triethylsilane, Trifluoroacetic acid | This compound |

Table 2: Estimated Quantitative Data

| Step | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |

| 1 | 2 - 4 | 0 to reflux | 60 - 75 |

| 2 | 1 - 3 | 0 to 25 | 70 - 85 |

Experimental Protocols

The following are detailed, adaptable protocols for the two key steps in the synthesis of this compound.

3.1. Step 1: Synthesis of 3-ethyl-2,2,6-trimethylheptan-3-ol via Grignard Reaction

This protocol is adapted from general procedures for Grignard reactions with ketones.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

5-methyl-2-hexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

To the three-necked flask, add magnesium turnings (1.2 equivalents).

-

Assemble the apparatus and maintain a positive pressure of inert gas.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

3.2. Step 2: Deoxygenation of 3-ethyl-2,2,6-trimethylheptan-3-ol

This protocol is based on the reductive deoxygenation of tertiary alcohols using triethylsilane and a strong acid.[1][2]

Materials:

-

3-ethyl-2,2,6-trimethylheptan-3-ol

-

Triethylsilane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Add triethylsilane (1.5 - 2.0 equivalents) to the stirred solution.

-

Slowly add trifluoroacetic acid (2.0 - 3.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product, this compound, can be purified by distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

-

Mandatory Visualizations

Caption: A typical experimental workflow for the synthesis of this compound.

References

3-Ethyl-2,2,6-trimethylheptane structural isomers

An In-depth Technical Guide to the Structural Isomers of 3-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer family, it is one of 355 possible structural isomers.[1] The arrangement of its carbon skeleton, characterized by a high degree of branching, gives rise to unique physicochemical properties that are of interest in various fields, including organic synthesis, materials science, and as a component in fuel studies. Understanding the properties and spectral characteristics of this compound and its isomers is crucial for their identification, synthesis, and application.

This technical guide provides a comprehensive overview of the structural isomers of this compound, including their physicochemical properties, spectroscopic data, and experimental protocols for their analysis. Due to the limited availability of experimental data for this compound itself, this guide incorporates data from closely related highly-branched dodecane and decane (B31447) isomers to illustrate key principles and comparative trends.

Physicochemical Properties of Branched Alkanes

The degree of branching in alkanes significantly influences their physical properties. Generally, for a given carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to their linear or less branched counterparts.[2][3] Densities and refractive indices also tend to be lower for highly branched alkanes.

Data Presentation

The following tables summarize available quantitative data for n-dodecane and a selection of branched dodecane and decane isomers. This comparative data highlights the influence of molecular structure on physical properties.

Table 1: Physicochemical Properties of n-Dodecane and Selected Branched Isomers

| Compound | IUPAC Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| n-Dodecane | Dodecane | 112-40-3 | C₁₂H₂₆ | 216.3 | 0.749 | 1.422 |

| Target Isomer Class | This compound | 62199-13-7 | C₁₂H₂₆ | Not available | Not available | Not available |

| Isomer 1 | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | C₁₂H₂₆ | 170-195 | 0.751 | 1.419-1.423 |

| Isomer 2 | 2,2,6-Trimethylheptane (B12658229) | 1190-83-6 | C₁₀H₂₂ | 148[4] | 0.723[4] | 1.408[4] |

| Isomer 3 | 2,4,6-Trimethylheptane (B1595353) | 2613-61-8 | C₁₀H₂₂ | 147-149[5][6] | 0.722[6] | Not available |

| Isomer 4 | 2,2,5-Trimethylheptane | 20291-95-6 | C₁₀H₂₂ | 150[7] | 0.733[7] | 1.412[7] |

| Isomer 5 | 2,3,6-Trimethylheptane (B13826065) | 4032-93-3 | C₁₀H₂₂ | 155[8] | Not available | 1.413[8] |

| Isomer 6 | 3,3,5-Trimethylheptane | 7154-80-5 | C₁₀H₂₂ | 156[9] | 0.739 | 1.4147[10] |

Note: Data for isomers of decane (C₁₀H₂₂) are included to provide a broader comparison of the effects of branching on physical properties.

Experimental Protocols

This section details generalized experimental protocols for the synthesis and characterization of highly branched alkanes like this compound and its isomers.

Synthesis of Highly Branched Alkanes

The synthesis of specific, highly branched alkanes can be challenging. Common methods include the alkylation of smaller alkanes or organometallic coupling reactions. For isomers of dodecane, hydroisomerization of n-dodecane over zeolite catalysts is a common industrial approach, though it often yields a complex mixture of isomers.

A potential laboratory-scale synthesis for a related trimethylheptane is the hydrogenation of 2-methylpentanal (B94375) and isobutanol.[11]

Workflow for Synthesis and Purification

Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying isomers of alkanes. The fragmentation patterns in the mass spectrum provide valuable structural information.

Experimental Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

-

Injector: Split/splitless injector at 250°C.

-

Mass Spectrometer: Quadrupole or Ion Trap.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Fragmentation Patterns of Branched Alkanes: Branched alkanes exhibit characteristic fragmentation patterns in their mass spectra.[2][5] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[12] This results in a less prominent molecular ion peak (M+) compared to linear alkanes and dominant peaks corresponding to the most stable carbocations.[3][13] For a C₁₂ alkane, the molecular ion would be at m/z 170.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of organic molecules.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Typical Chemical Shifts: For alkanes, proton signals generally appear in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shift depends on the local electronic environment. Protons on carbons adjacent to branching points may be shifted slightly downfield.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Typical Chemical Shifts: Alkane carbons typically resonate between δ 10 and 60 ppm.[14][15][16][17] The chemical shift is sensitive to the degree of substitution and branching. Quaternary carbons are generally found further downfield than primary, secondary, or tertiary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of bonds present in a molecule. For alkanes, the spectrum is dominated by C-H stretching and bending vibrations.[13][18][19]

Experimental Parameters:

-

Spectrometer: FTIR spectrometer with a DTGS detector.

-

Sample Preparation: A thin film of the liquid sample is placed between two NaCl or KBr plates, or a diamond ATR accessory is used.

-

Data Collection: Typically 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Characteristic Absorptions for Alkanes:

-

C-H Stretch: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region.[2][3]

-

C-H Bend (Scissoring): Absorptions around 1450-1470 cm⁻¹.[18]

-

C-H Rock (Methyl): Absorptions around 1370-1380 cm⁻¹.[18]

Mandatory Visualization

Isomeric Relationships

The following diagram illustrates the relationship between n-dodecane and some of its structural isomers, including the class of compounds to which this compound belongs.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic identification of an unknown branched alkane is depicted below.

References

- 1. 2,4,6-trimethylheptane [stenutz.eu]

- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 2,2,6-trimethylheptane [stenutz.eu]

- 5. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]

- 6. 2613-61-8 Cas No. | 2,4,6-Trimethylheptane | Apollo [store.apolloscientific.co.uk]

- 7. 2,2,5-trimethylheptane | 1189-99-7 [chemnet.com]

- 8. 2,3,6-trimethylheptane [stenutz.eu]

- 9. stenutz.eu [stenutz.eu]

- 10. 3,3,5-TRIMETHYLHEPTANE | 7154-80-5 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. chemistryconnected.com [chemistryconnected.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Ethyl-2,2,6-trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethyl-2,2,6-trimethylheptane (CAS RN: 62199-13-7). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted data based on the general principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for branched alkanes. The methodologies described are established, general protocols applicable to the analysis of liquid organic compounds of this class.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. These predicted values are intended to serve as a reference for the identification and characterization of the compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and a series of fragment ions characteristic of branched alkanes. The fragmentation of alkanes is initiated by the removal of an electron, followed by C-C bond cleavage. The relative abundance of the molecular ion peak for branched alkanes is often low.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl group |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |

| 85 | [C₆H₁₃]⁺ | Cleavage forming a hexyl cation |

| 71 | [C₅H₁₁]⁺ | Cleavage forming a pentyl cation |

| 57 | [C₄H₉]⁺ | Cleavage forming a butyl cation (often a base peak) |

| 43 | [C₃H₇]⁺ | Cleavage forming a propyl cation |

| 29 | [C₂H₅]⁺ | Cleavage forming an ethyl cation |

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum of this compound will display distinct signals for each unique carbon environment. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent and should therefore produce 12 distinct resonances in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 10-15 | Primary (CH₃) |

| C2 | 30-40 | Quaternary |

| C3 | 40-50 | Tertiary (CH) |

| C4 | 20-30 | Secondary (CH₂) |

| C5 | 30-40 | Secondary (CH₂) |

| C6 | 25-35 | Tertiary (CH) |

| C7 | 20-30 | Secondary (CH₂) |

| C8 (ethyl) | 10-15 | Primary (CH₃) |

| C9 (ethyl) | 20-30 | Secondary (CH₂) |

| C10 (trimethyl) | 25-35 | Primary (CH₃) |

| C11 (trimethyl) | 25-35 | Primary (CH₃) |

| C12 (methyl on C6) | 20-25 | Primary (CH₃) |

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of this compound is anticipated to be complex due to significant signal overlap in the upfield region (typically 0.7-2.0 ppm for alkanes). The chemical shifts and splitting patterns will be influenced by the local electronic environment of each proton. Protons on methyl groups will appear as singlets, doublets, or triplets depending on their neighboring protons. Methylene and methine protons will exhibit more complex multiplet patterns.

Table 3: Predicted ¹H-NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3H |

| -CH₃ (on C2) | 0.8 - 1.0 | Singlet | 9H |

| -CH₃ (on C6) | 0.8 - 1.0 | Doublet | 6H |

| -CH₂- (ethyl) | 1.2 - 1.5 | Quartet | 2H |

| -CH₂- (chain) | 1.1 - 1.6 | Multiplet | 4H |

| -CH- (chain) | 1.4 - 1.8 | Multiplet | 2H |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. Instrument parameters may require optimization for the specific sample and spectrometer used.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C-NMR Data Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment.

-

Pulse Angle: 30-45°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹H-NMR Data Acquisition:

-

Experiment: Standard ¹H experiment.

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 or more.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to 3-Ethyl-2,2,6-trimethylheptane

Disclaimer: Publicly available experimental data for 3-Ethyl-2,2,6-trimethylheptane is exceptionally scarce. This guide summarizes the available computed data and presents a theoretical framework for its synthesis, characterization, and potential properties based on general principles of organic chemistry and data for analogous branched alkanes. The experimental protocols and some data presented herein are hypothetical and intended for illustrative purposes.

Physicochemical Properties

| Property | This compound (Computed/Predicted) | n-Dodecane (Experimental) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol [6] |

| Boiling Point | Not available | 215-217 °C[8][10] |

| Melting Point | Not available | -9.6 °C[8][10] |

| Density | Not available | 0.75 g/mL at 25 °C[8][10] |

| Solubility in Water | Predicted to be very low | <0.1 g/100 mL at 25 °C[10] |

| LogP (Octanol-Water Partition Coefficient) | 5.7[1] | 6.1[8] |

Synthesis of this compound: A Theoretical Approach

There are no published specific synthesis routes for this compound. However, its structure lends itself to synthesis via established organometallic reactions followed by reduction. A plausible two-step approach involves a Grignard reaction to construct the carbon skeleton, followed by catalytic hydrogenation of the resulting alkene.

Hypothetical Synthesis Workflow

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Ethyl-2,2,6-trimethyl-3-heptanol via Grignard Reaction

-

Apparatus Setup: A flame-dried three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to form tert-butylmagnesium chloride.

-

Reaction: The Grignard reagent is cooled in an ice bath. A solution of 4-methyl-2-pentanone in anhydrous diethyl ether is added dropwise with continuous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2,6-trimethyl-3-heptanol

-

Reaction Setup: The crude tertiary alcohol is placed in a round-bottom flask with a distillation apparatus.

-

Dehydration: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is added. The mixture is heated to induce dehydration, and the resulting alkene mixture is distilled off as it is formed. This step is likely to produce a mixture of isomeric alkenes.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

-

Catalyst and Solvent: The alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude this compound is purified by fractional distillation.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predictions based on the structure and general spectroscopic principles for alkanes.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

| ~ 0.85 - 0.95 | Multiple overlapping signals | 15H | Methyl groups (C1, C2-CH₃ x2, C6-CH₃, C7) |

| ~ 1.0 - 1.4 | Multiplet | 8H | Methylene and methine protons (C3-CH, C4-CH₂, C5-CH₂, C6-CH, ethyl-CH₂) |

| ~ 1.5 - 1.7 | Multiplet | 3H | Methine protons (C3-CH, C6-CH) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 12 carbons are expected to be unique.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~ 10 - 30 | C1, C7, C2-CH₃, C6-CH₃, Ethyl-CH₃ |

| ~ 30 - 50 | C3, C4, C5, C6, Ethyl-CH₂ |

| ~ 30 - 40 | C2 |

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive fragmentation, and the molecular ion peak (M⁺) at m/z 170 may be of very low abundance or absent.[11][12][13][14][15] Fragmentation is expected to occur preferentially at the branching points to form more stable carbocations.

Reactivity and Potential Applications

Chemical Reactivity

As a saturated alkane, this compound is expected to be relatively unreactive.[16][17][18] Its C-C and C-H bonds are strong and nonpolar, making it resistant to attack by most acids, bases, and oxidizing/reducing agents under normal conditions. The significant steric hindrance around the C3 position, due to the ethyl and tert-butyl groups, would further decrease its reactivity in reactions such as free-radical halogenation.[19][20]

Potential Applications

Given its highly branched structure and molecular weight, this compound could potentially be a component of lubricating oils or hydraulic fluids, where high stability and specific viscosity properties are desired. It might also serve as a nonpolar solvent in specialized applications or as a standard in analytical chemistry, such as gas chromatography. However, without specific studies, these applications remain speculative.

Biological Activity and Toxicology

There is no specific toxicological or biological activity data available for this compound. For the general class of C9-C12 and C12-C14 isoalkanes, toxicological data suggest low acute oral, dermal, and inhalation toxicity.[21][22][23][24] These substances are generally considered to have low systemic toxicity. However, aspiration of liquid alkanes into the lungs can be fatal.[21][24]

The metabolism of highly branched alkanes in biological systems is generally slow. The presence of quaternary carbons and significant branching can hinder enzymatic oxidation by cytochrome P450 enzymes, which is the primary metabolic pathway for alkanes.[25][26][27][28]

Conclusion

This compound is a highly branched alkane for which there is a significant lack of published experimental data. While its basic molecular properties can be computed, its synthesis, spectroscopic characterization, reactivity, and biological effects have not been documented in the public domain. The information presented in this guide is largely theoretical, based on the established principles of organic chemistry for similar structures. Further experimental investigation would be required to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C12H26 | CID 53428762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62199-13-7 | Chemsrc [chemsrc.com]

- 3. 3-Ethyl-2,3,6-trimethylheptane | C12H26 | CID 53428909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. dodecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dodecane [webbook.nist.gov]

- 8. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]

- 10. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 12. benchchem.com [benchchem.com]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. savemyexams.com [savemyexams.com]

- 19. m.youtube.com [m.youtube.com]

- 20. byjus.com [byjus.com]

- 21. echemi.com [echemi.com]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. Alkanes, C9-12-iso- - Hazardous Agents | Haz-Map [haz-map.com]

- 24. scribd.com [scribd.com]

- 25. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Branched Chain Amino Acids: Beyond Nutrition Metabolism | MDPI [mdpi.com]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to the Boiling Point of 3-Ethyl-2,2,6-trimethylheptane

This technical guide provides a comprehensive overview of the boiling point of the branched alkane 3-Ethyl-2,2,6-trimethylheptane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, established experimental protocols for boiling point determination, and the underlying principles governing the boiling points of alkanes.

Physicochemical Properties of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C12H26 | 170.33 | Estimated: ~180-190 |

| n-Dodecane | C12H26 | 170.34 | 216.2 |

| 3-Ethyl-2-methylheptane | C10H22 | 142.28 | 161.21[3] |

| 3-Ethyl-3-methylheptane | C10H22 | 142.28 | ~164[4] |

Note: The boiling point for this compound is an estimate based on the trends observed for branched alkanes.

Experimental Protocols for Boiling Point Determination

The determination of a boiling point is a fundamental procedure in the characterization of liquid compounds. Two prevalent methods are detailed below.

Thiele Tube Method

This classical method is suitable for determining the boiling point of a small quantity of a pure liquid sample.[5][6]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube or Durham tube

-

Rubber band or thread

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, making sure the rubber band is above the oil level.[7]

-

The side arm of the Thiele tube is gently heated, which induces a convection current in the oil, ensuring uniform heating.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, forming a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][8]

Simulated Distillation by Gas Chromatography (GC-SCD)

Simulated distillation is a gas chromatography technique used to determine the boiling range distribution of petroleum products and other hydrocarbon mixtures.[9][10] It separates compounds by their boiling points.[9]

Apparatus:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Non-polar capillary column

-

Autosampler (recommended)

-

Data acquisition and processing software (Simulated Distillation software)

-

Calibration mixture of n-alkanes with known boiling points

Procedure:

-

Calibration: A calibration mixture containing a series of n-alkanes covering the expected boiling range of the sample is injected into the GC. The retention time of each n-alkane is recorded and plotted against its known boiling point to create a calibration curve.[9]

-

Sample Preparation: The sample, this compound, is prepared, typically by dilution in a suitable solvent if necessary.

-

Injection: A small, precise volume of the sample is injected into the GC.

-

Chromatographic Separation: The GC oven temperature is programmed to increase at a reproducible rate. The components of the sample are separated in the column based on their boiling points, with lower boiling point compounds eluting first.[11]

-

Detection: As the separated components elute from the column, they are detected by the FID.

-

Data Analysis: The resulting chromatogram is processed by the simulated distillation software. By correlating the retention time of the sample peak with the calibration curve, the boiling point is determined.[11]

Structure-Boiling Point Relationship in Alkanes

The boiling point of alkanes is primarily determined by the strength of the intermolecular van der Waals forces. These forces are influenced by the molecule's surface area and molecular weight. The following diagram illustrates the relationship between the degree of branching in alkane isomers and their corresponding boiling points. Generally, for isomers with the same molecular weight, a higher degree of branching leads to a more compact, spherical shape with a smaller surface area, resulting in weaker van der Waals forces and a lower boiling point.[1][2]

Caption: Relationship between alkane branching and boiling point for octane (B31449) isomers.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 14676-29-0 CAS MSDS (3-ETHYL-2-METHYLHEPTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 3-Ethyl-3-methylheptane (EVT-313259) | 17302-01-1 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chymist.com [chymist.com]

- 7. youtube.com [youtube.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. kelid1.ir [kelid1.ir]

Technical Guide: Physicochemical Properties of 3-Ethyl-2,2,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

3-Ethyl-2,2,6-trimethylheptane is a saturated hydrocarbon with the molecular formula C12H26. As a highly branched alkane, its physical properties are of interest in various fields, including fuel science and as a non-polar solvent. The arrangement of its ethyl and methyl substituents along the heptane (B126788) backbone influences its intermolecular forces and, consequently, its physical state at various temperatures. A precise melting point is a fundamental property for the characterization and purity assessment of a solid compound. However, for many complex or non-commercially common compounds like this compound, experimental data is often not published.

Physicochemical Data

While an experimentally determined melting point for this compound is not currently reported in major chemical databases, a collection of computed physical and chemical properties is available.[1] These properties are estimated through computational models and provide theoretical values for the compound's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 5.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 170.203451 g/mol | PubChem[1] |

| Monoisotopic Mass | 170.203451 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 106 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62199-13-7 | PubChem[1] |

Influence of Molecular Structure on Melting Point in Alkanes

The melting point of alkanes is influenced by the strength of the intermolecular van der Waals forces, which are primarily dependent on the molecule's surface area and how well it can pack into a crystal lattice.

-

Chain Length: Generally, as the carbon chain length increases, the surface area and the strength of the van der Waals forces increase, leading to a higher melting point.[2]

-

Branching: Increased branching in an alkane chain generally lowers the boiling point by reducing the effective surface area.[3][4] However, the effect on the melting point is more complex. Branching can disrupt the efficient packing of molecules into a crystal lattice, which would lower the melting point.[2]

-

Symmetry: Conversely, highly branched alkanes that result in a more compact, symmetrical, or spherical shape can pack more efficiently into a crystal lattice, leading to a significantly higher melting point than their linear isomers.[3] A classic example is neopentane (B1206597) (2,2-dimethylpropane), which has a much higher melting point (-16°C) than n-pentane (-130°C).[3]

For this compound, the presence of multiple branches suggests a complex interplay between reduced surface area and potentially disrupted crystal packing, making a theoretical prediction of its melting point challenging without experimental data.

Caption: Factors influencing the melting point of alkanes.

Experimental Protocol for Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound using a capillary melting point apparatus.[5][6][7]

4.1. Materials and Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the solid organic compound

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

4.2. Sample Preparation

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Invert a capillary tube and press the open end into the sample powder until a small amount of the solid is packed into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to compact the sample.

-

The final packed sample height should be between 2-3 mm.

4.3. Measurement Procedure

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary determination should be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting range.[7]

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

The recorded melting point should be reported as a range (e.g., 120.5-121.5 °C). A pure compound will typically have a sharp melting range of 1-2 °C.[5] Impurities will generally cause a depression and broadening of the melting range.[5]

Caption: Workflow for melting point determination.

Conclusion

While a definitive experimental melting point for this compound remains un-documented in publicly accessible resources, this guide provides the necessary theoretical background and practical methodology for its determination. The provided computed data serves as a theoretical baseline for this compound. The complex branching of this compound makes its melting point difficult to predict, underscoring the importance of experimental characterization for such molecules. The detailed protocol for melting point determination offers a standardized approach for researchers to ascertain this critical physical property.

References

- 1. This compound | C12H26 | CID 53428762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide on the Density of 3-Ethyl-2,2,6-trimethylheptane

Physicochemical Properties and Density Estimation

3-Ethyl-2,2,6-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. Alkanes are non-polar hydrocarbons, and their physical properties, including density, are influenced by molecular weight and isomeric structure. Generally, liquid alkanes have densities ranging from 0.6 to 0.8 g/cm³, making them less dense than water.[1][2] The density of alkanes tends to increase with molecular weight. However, for isomers, increased branching can disrupt intermolecular London dispersion forces, which may lead to a decrease in density compared to their straight-chain counterparts.[2][3]

Given the lack of a reported experimental value, the density of this compound is estimated to fall within the typical range for branched C₁₂ alkanes. A precise value can only be ascertained through direct experimental measurement.

Table 1: Physicochemical and Estimated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | - |

| Molecular Weight | 170.34 g/mol | - |

| Estimated Density | ~ 0.75 - 0.78 g/cm³ at 20°C | General alkane properties |

| CAS Number | 62199-13-7 | - |

Experimental Protocol for Density Determination

The definitive method for measuring the density of liquid hydrocarbons like this compound is through the use of a digital density meter, following the ASTM D4052 standard test method.[4][5][6][7][8] This method utilizes the oscillating U-tube principle for highly accurate and repeatable measurements.[4][9][10]

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped borosilicate glass tube.[5] This tube is then electronically excited to oscillate at its natural frequency.[9][10] The density of the sample is directly related to the change in the oscillation frequency caused by the mass of the sample in the tube. Modern instruments use this relationship to calculate the density with high precision.

Apparatus:

-

Digital Density Meter: Equipped with an oscillating U-tube sensor and Peltier temperature control.

-

Syringes: For manual injection of the sample.

-

Calibration Standards: Certified reference materials with known densities, typically dry air and ultrapure water.

-

Sample Vials: For holding the test substance.

Procedure:

-

Calibration:

-

The instrument is calibrated using at least two standards of known density, such as dry air and degassed, ultrapure water.

-

The calibration is performed at the desired measurement temperature.

-

-

Sample Preparation:

-

Ensure the sample of this compound is free of any air bubbles or solid impurities.

-

Bring the sample to the measurement temperature.

-

-

Measurement:

-

A small volume of the sample is carefully injected into the oscillating U-tube, ensuring no air bubbles are introduced.[9]

-

The instrument's built-in Peltier system maintains a constant, precise temperature throughout the measurement.

-

The oscillation of the U-tube is measured, and the instrument automatically calculates the density.

-

The measurement is repeated until a stable reading is obtained.

-

-

Data Recording:

-

The density is typically reported in g/cm³ or kg/m ³ at a specified temperature (e.g., 20°C).[7]

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for determining the density of this compound and the principle of the experimental method.

Caption: Workflow for obtaining the density of this compound.

Caption: Step-by-step experimental workflow for density measurement.

References

- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. ASTM D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter -- eLearning Course [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. contitesting.com [contitesting.com]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. Oscillating U-tube - Wikipedia [en.wikipedia.org]

The Paradox of Stability: A Technical Guide to the Thermal Decomposition of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of alkanes is a cornerstone of organic chemistry with profound implications in fields ranging from petrochemical engineering to pharmaceutical sciences. A common misconception arises when conflating thermodynamic stability with thermal stability. While branched alkanes are thermodynamically more stable than their linear isomers, exhibiting lower heats of combustion, they are kinetically less stable under thermal stress. This guide provides an in-depth exploration of this paradox, detailing the underlying chemical principles, presenting quantitative data on bond energies and decomposition kinetics, and outlining the experimental protocols used for their characterization.

Introduction: Thermodynamic vs. Thermal Stability

In the study of organic molecules, it is crucial to distinguish between two concepts of stability:

-

Thermodynamic Stability: This refers to the relative potential energy of a compound. A more thermodynamically stable compound exists in a lower energy state and releases less energy upon combustion. Experimental data consistently shows that branched alkanes have lower heats of combustion than their straight-chain isomers, indicating they are thermodynamically more stable.[1][2] This increased stability is often attributed to factors like the relief of steric strain and favorable electronic effects.[1]

-

Thermal Stability (Kinetic Stability): This describes a molecule's resistance to decomposition at elevated temperatures. It is a measure of kinetic reactivity, governed by the activation energy required to initiate bond cleavage. Contrary to their thermodynamic stability, branched alkanes are demonstrably less thermally stable than their linear counterparts.[2] They decompose at lower temperatures due to the presence of weaker carbon-carbon and carbon-hydrogen bonds at branching points.

This guide will focus on the principles governing the lower thermal stability of branched alkanes, a critical consideration for high-temperature applications and for assessing the degradation pathways of molecules with aliphatic moieties.

The Role of Bond Dissociation Energy (BDE)

The thermal decomposition of alkanes is initiated by the homolytic cleavage of a covalent bond, typically the weakest one in the molecule. The energy required for this cleavage is the Bond Dissociation Energy (BDE). The structure of an alkane dictates the types of C-C and C-H bonds it contains, which in turn determines its weakest point and overall thermal stability.

Carbon and hydrogen atoms are classified based on their connectivity:

-

Primary (1°): A carbon atom bonded to one other carbon atom.

-

Secondary (2°): A carbon atom bonded to two other carbon atoms.

-

Tertiary (3°): A carbon atom bonded to three other carbon atoms.

-

Quaternary (4°): A carbon atom bonded to four other carbon atoms.

Branching in an alkane necessarily introduces tertiary or quaternary carbon centers. The C-H and C-C bonds associated with these centers are significantly weaker than those found in linear alkanes, which only contain primary and secondary carbons. This is because the resulting secondary and, particularly, tertiary free radicals formed upon bond cleavage are more stable than primary radicals due to hyperconjugation.

The following diagram illustrates the different bond types in a linear versus a branched alkane.

Quantitative BDE Data

The lower thermal stability of branched alkanes is directly reflected in the BDE values. Bonds at tertiary and quaternary centers require less energy to break, making them preferential sites for initiating thermal decomposition.

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| C-H Bonds | |||

| Primary (1°) C-H | Propane (CH₃-CH₂-H ) | ~101 | ~423 |

| Secondary (2°) C-H | Propane (CH₃-CHH -CH₃) | ~99 | ~414 |

| Tertiary (3°) C-H | Isobutane ((CH₃)₃C-H ) | ~97 | ~406 |

| C-C Bonds | |||

| Primary-Secondary (1°-2°) C-C | Propane (CH₃ -CH₂-CH₃) | ~88 | ~368 |

| Secondary-Secondary (2°-2°) C-C | n-Butane (CH₃-CH₂ -CH₂ -CH₃) | ~85 | ~355 |

| Primary-Tertiary (1°-3°) C-C | Isobutane (CH₃ -CH(CH₃)₂) | ~86 | ~360 |

| Tertiary-Tertiary (3°-3°) C-C | 2,3-Dimethylbutane ((CH₃)₂CH -CH (CH₃)₂) | ~81 | ~339 |

| Note: Values are approximate and can vary slightly between sources. Data compiled from multiple chemical literature sources. |

Mechanism of Thermal Decomposition (Pyrolysis)

The thermal decomposition of alkanes, often called pyrolysis or cracking, proceeds via a free-radical chain reaction mechanism. This process is characterized by three main stages: initiation, propagation, and termination. The presence of weaker bonds in branched alkanes facilitates the initiation step, increasing the overall rate of decomposition at a given temperature.

Free-Radical Chain Reaction

-

Initiation: The process begins with the homolytic cleavage of the weakest C-C bond, forming two alkyl radicals. This step has the highest activation energy.

-

Propagation: A series of reactions where a radical reacts with a neutral molecule to form a new radical and a new molecule. Key propagation steps include:

-

Hydrogen Abstraction: A radical removes a hydrogen atom from an alkane molecule, forming a new, more stable radical. Tertiary hydrogens are abstracted most readily.

-

β-Scission: An alkyl radical cleaves at the C-C bond beta to the radical center, producing an alkene (a stable molecule) and a smaller alkyl radical.

-

-

Termination: Two radicals combine to form a stable, non-radical product, ending the chain.

The following diagram illustrates the general mechanism for the pyrolysis of a branched alkane.

Kinetic Data

The lower thermal stability of branched alkanes can be quantified by comparing the activation energies (Ea) for their pyrolysis. A lower activation energy corresponds to a faster reaction rate at a given temperature. Studies have shown that the apparent activation energy for the pyrolysis of iso-alkanes is lower than that for n-alkanes.

| Alkane Type | Temperature Range (K) | Apparent Activation Energy (kcal/mol) |

| n-Alkanes | 523 - 723 | 59 - 74 |

| iso-Alkanes | ~623 | ~68-69 |

| iso-Alkanes | ~973 | ~56-63 |

| Source: Data synthesized from kinetic studies on alkane pyrolysis.[1] |

This data quantitatively demonstrates that less energy is required to initiate and sustain the decomposition of branched alkanes, confirming their lower thermal stability.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of alkanes is primarily investigated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins (onset temperature) and the overall degradation profile.

Detailed Methodology:

-

Sample Preparation: A small, precise amount of the liquid alkane sample (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

-

Atmosphere Control: The furnace and balance chamber are purged with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: The resulting data is plotted as percent mass loss versus temperature. The onset temperature of decomposition is often determined from the first derivative of this curve (DTG curve), which shows the rate of mass loss. A lower onset temperature indicates lower thermal stability.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful hyphenated technique provides detailed information about the specific decomposition products formed during pyrolysis, allowing for mechanistic insights.

Detailed Methodology:

-

Sample Introduction: A micro-scale amount of the alkane sample is loaded into a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a precise target temperature (e.g., 600-800 °C) for a short duration (seconds). The thermal decomposition occurs in an inert carrier gas (e.g., Helium).

-

Product Separation (GC): The mixture of volatile decomposition products is immediately swept into a gas chromatograph. The products are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a DB-5ms or similar non-polar column).

-

Product Identification (MS): As each separated component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each decomposition product. The mass spectrum of each peak is compared to spectral libraries (e.g., NIST) to identify the specific smaller alkanes and alkenes formed. The distribution of these products provides evidence for the cleavage patterns and underlying radical mechanisms.

The following diagram shows a logical workflow for a Py-GC-MS experiment.

Conclusion

For professionals in research and drug development, a precise understanding of molecular stability is paramount. While branched alkanes are favored thermodynamically over their linear isomers, they possess lower thermal stability. This kinetic vulnerability is a direct consequence of their molecular structure, specifically the presence of weaker tertiary and quaternary C-C and C-H bonds. These bonds have lower dissociation energies and serve as initiation sites for free-radical decomposition reactions. Quantitative kinetic data, such as lower activation energies for pyrolysis, confirms that branched structures decompose more readily under thermal stress. Techniques like TGA and Py-GC-MS are essential tools for quantifying this stability and elucidating the complex degradation pathways, providing critical data for process design, stability testing, and formulation development.

References

The Intricacies of Steric Hindrance: A Technical Guide to the Reactivity of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes, characterized by their numerous alkyl substituents, exhibit unique reactivity patterns that are of significant interest in various fields, including organic synthesis, materials science, and drug development. Their three-dimensional architecture profoundly influences their chemical behavior, primarily through steric hindrance and the inherent stability of the resulting intermediates. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these complex molecules, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.